molecular formula C20H21N3O3 B2397648 N1-(4-methylbenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide CAS No. 941890-35-3

N1-(4-methylbenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

Cat. No.: B2397648
CAS No.: 941890-35-3
M. Wt: 351.406
InChI Key: FKZMERDJUDDVSW-UHFFFAOYSA-N
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Description

N1-(4-methylbenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a complex organic compound that features a unique structure combining a benzyl group, a pyrrolidinone moiety, and an oxalamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-methylbenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the oxalamide linkage, potentially breaking it down into simpler amides or amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Simpler amides or amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.

    Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure may allow it to interact with specific biological targets, leading to potential therapeutic applications.

    Industry: The compound could be used in the development of new polymers or as a precursor for the synthesis of other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of N1-(4-methylbenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The pyrrolidinone moiety could play a role in binding to specific sites on proteins, while the benzyl group may enhance its lipophilicity, improving its ability to cross cell membranes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(4-methylbenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is unique due to the combination of its structural features, which may confer specific biological activities and chemical reactivity not observed in simpler analogs. The presence of both the pyrrolidinone and benzyl groups, along with the oxalamide linkage, makes it a versatile compound for various applications.

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-14-7-9-15(10-8-14)13-21-19(25)20(26)22-16-4-2-5-17(12-16)23-11-3-6-18(23)24/h2,4-5,7-10,12H,3,6,11,13H2,1H3,(H,21,25)(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKZMERDJUDDVSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC(=CC=C2)N3CCCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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